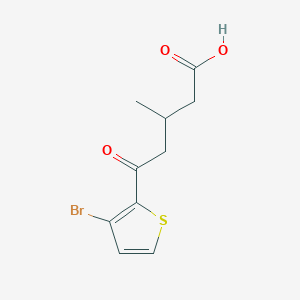

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxovanadium(IV) complexes has been explored in the context of compounds with potential urease inhibitory activities. In one study, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium(V) complex . Another research effort synthesized oxovanadium(IV) complexes using template reactions of various substituted S-methylthiosemicarbazones with different hydroxy-benzaldehydes, resulting in stable solid compounds . These studies demonstrate the synthetic routes to create oxovanadium complexes with potential biological activities.

Molecular Structure Analysis

The molecular structure of the oxovanadium(V) complex derived from the benzohydrazone ligand was characterized using single crystal X-ray diffraction, revealing an octahedral coordination around the vanadium atom . Similarly, the oxovanadium(IV) complexes were characterized by electronic, IR, and EPR spectroscopy, which indicated axial symmetry around the paramagnetic vanadium ions and provided insights into the orbital energy levels for magnetic electrons . These analyses are crucial for understanding the molecular geometry and electronic structure of these complexes.

Chemical Reactions Analysis

The oxovanadium(V) complex was tested for its urease inhibitory activity, showing a significant percent inhibition at a specific concentration against Helicobacter pylori urease, with an IC₅₀ value determined through the study . This suggests a potential chemical reaction mechanism where the complex interacts with the enzyme, inhibiting its function. Molecular docking studies were also performed to further understand the inhibition process at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxovanadium complexes were investigated through various analytical techniques. Elemental analysis, conductivity and magnetic measurements, and spectroscopic methods were employed to characterize the complexes . The EPR spectra of the oxovanadium(IV) complexes revealed information about the magnetic properties and the environment of the vanadium ions . Additionally, a method for detecting 4,5-dioxovaleric acid, a related compound, was developed using high-performance liquid chromatography and fluorescence detection, which could be relevant for studying the physical properties of similar valeric acid derivatives .

科学的研究の応用

- Synthesis of Substituted Phenols

- Application Summary: “3-bromo-2thienyl boronic acid” is used in the synthesis of substituted phenols . This process is important as phenols are a structural scaffold present in pharmaceuticals, natural products, and synthetic polymers .

- Method of Application: The method involves the ipso-hydroxylation of arylboronic acids in ethanol. The reaction utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids, including “3-bromo-2thienyl boronic acid”, can be transformed into substituted phenols .

- Results: The reaction yields very good to excellent results without chromatographic purification. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

- Autopolymerization of 2-bromo-3-methoxythiophene

- Application Summary: The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . This process is important as polythiophenes have been widely studied for their conductivity and optical nature affected by external stimuli .

- Method of Application: The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results: The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

- Synthesis of Pyrimidine Derivatives

- Application Summary: “2,4-Dimethoxypyrimidine-5-boronic acid” is used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives are important as they are found in many bioactive molecules and pharmaceuticals .

- Method of Application: The method involves the reaction of “2,4-Dimethoxypyrimidine-5-boronic acid” with suitable electrophiles under palladium-catalyzed conditions . This reaction allows for the introduction of various functional groups at the 5-position of the pyrimidine ring .

- Results: The reaction yields a wide range of substituted pyrimidines, which can be further functionalized for the synthesis of complex molecules .

特性

IUPAC Name |

5-(3-bromothiophen-2-yl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-6(5-9(13)14)4-8(12)10-7(11)2-3-15-10/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBIHDRHHFLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=CS1)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。